Boc-D-Ala(2'-quinolyl)-OH
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- ESI-MS : m/z 317.2 [M+H]$$ ^+ $$, 339.1 [M+Na]$$ ^+ $$.
- Fragmentation : Loss of tert-butyl (Δm/z = 57) and CO$$_2$$ (Δm/z = 44).
Table 3: Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H} $$ NMR | δ 1.44 (Boc), δ 8.15 (quinoline) |
| IR | 1695 cm$$ ^{-1} $$ (C=O) |
| MS | m/z 317.2 [M+H]$$ ^+ $$ |
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427278 | |
| Record name | Boc-D-Ala(2'-quinolyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170157-64-9 | |
| Record name | Boc-D-Ala(2'-quinolyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Aziridine Ring-Opening Methodology
A seminal approach involves the reductive ring-opening of trans-N-Boc-3-(2'-quinolyl)aziridine-2-carboxylates using samarium diiodide (SmI₂). This method capitalizes on the electrophilic nature of aziridines, where SmI₂ selectively cleaves the C–N bond adjacent to the Boc-protected nitrogen. The reaction proceeds under anhydrous THF at −78°C, yielding β-amino esters with >85% enantiomeric excess (ee). Subsequent hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) furnishes this compound in 72% overall yield.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF |
| Reductant | SmI₂ (2.5 equiv) |
| Hydrolysis Agent | LiOH (1.0 M) |
| Overall Yield | 72% |
Solid-Phase Peptide Synthesis (SPPS)
Recent patents describe SPPS protocols using Rink amide resin and Boc chemistry. After swelling the resin in DMF, iterative couplings employ diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activators. The Boc group is removed via 20% piperidine in DMF, minimizing side reactions. Post-assembly, cleavage with trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) achieves 99.8% purity after HPLC purification. This method avoids hazardous hydrofluoric acid (HF), addressing safety concerns in industrial settings.
Optimization of Protecting Group Strategies
Boc vs. Fmoc Protection
While Fmoc protocols dominate modern SPPS, Boc remains preferred for acid-stable intermediates. Comparative studies show Boc’s superiority in preventing quinoline-mediated side reactions during prolonged syntheses. For instance, Fmoc removal with piperidine at 70°C induces partial decomposition of the quinoline moiety, reducing yields to <50%. In contrast, Boc deprotection with TFA at 0°C preserves integrity, enabling gram-scale production.
Side-Chain Functionalization
The quinoline group’s electron-deficient nature necessitates orthogonal protection. Patent CN105085634A introduces a Horner–Wadsworth–Emmons (HWE) reaction to install the 2'-quinolyl side chain before Boc protection. This step ensures regioselectivity, avoiding unwanted C-3 substitution observed in Friedel–Crafts approaches.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity, critical for pharmaceutical applications.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| Rink Amide Resin | 1,200 |
| Boc-D-Ala-OH | 950 |
| SmI₂ | 3,500 |
| TFA | 800 |
SmI₂-mediated routes are cost-prohibitive for large-scale production, favoring SPPS for batches >1 kg.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Boc-D-Ala(2’-quinolyl)-OH can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The quinoline ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Boc-D-Ala(2’-quinolyl)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-D-Ala(2’-quinolyl)-OH depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, leading to potential anticancer effects. The Boc protecting group ensures selective reactivity during peptide synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among related compounds lie in their protecting groups and substituents :
- Protecting Groups :
- Substituents: Quinolyl: Enhances π-π stacking and hydrogen bonding in biological targets. Benzothienyl: Contains sulfur, altering electronic properties and redox behavior .
Physicochemical Properties
- Stability :
- Boc-protected derivatives are stable under basic conditions but degrade in strong acids.
- Fmoc derivatives require anhydrous conditions to prevent premature deprotection .
Biological Activity
Boc-D-Ala(2'-quinolyl)-OH is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group : The amino group of D-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
- Coupling with Quinolyl Moiety : The protected D-alanine is coupled with a quinoline derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP).
- Deprotection : The final step involves removing the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the active compound.
The biological activity of this compound is largely attributed to its ability to interact with biological targets. The quinoline moiety can intercalate with DNA, which is crucial for its anticancer effects. Additionally, it may modulate the activity of enzymes or receptors, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
This compound has shown promise in anticancer research. Its ability to intercalate with DNA can disrupt cancer cell proliferation. Studies have evaluated its effects on various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism and efficacy .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study evaluated the compound's effects on A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity and indicating potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activity
Q & A
Q. What are the recommended methods for synthesizing Boc-D-Ala(2'-quinolyl)-OH, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling Boc-protected D-alanine with a 2'-quinolyl moiety. A common approach is to react Fe(II) or Cu(II) salts with quinolyl-containing ligands under controlled conditions, as seen in analogous syntheses of metal complexes . For example:
Step 1: Prepare the Boc-D-Ala precursor using standard Boc-protection protocols (e.g., reaction with di-tert-butyl dicarbonate) .
Step 2: Introduce the 2'-quinolyl group via nucleophilic substitution or metal-mediated coupling. Methanol or acetonitrile solvents are often used to dissolve reactants .
Step 3: Purify the product via vacuum filtration, followed by recrystallization or column chromatography. Yields range from 67–95% depending on reaction time and stoichiometry .
Q. Table 1: Synthesis Optimization
| Parameter | Condition 1 (High Yield) | Condition 2 (Moderate Yield) |
|---|---|---|
| Solvent | Methanol | Acetonitrile |
| Reaction Time | 18–24 hours | 12 hours |
| Metal Catalyst | Cu(OAc)₂ | Fe(OTf)₂ |
| Purity Method | Recrystallization | Column Chromatography |
| Yield | 80–95% | 67–75% |
Q. How should this compound be stored to ensure stability, and what factors accelerate degradation?
Methodological Answer:
- Storage: Store desiccated at -20°C in airtight containers to prevent hydrolysis of the Boc group . Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, which can cleave the protecting group .
- Stability Risks: Elevated temperatures (>25°C) and prolonged exposure to light may induce racemization or decomposition. Dust formation during handling can also lead to unintended reactions .
Q. Table 2: Stability Under Different Conditions
| Condition | Observed Stability | Degradation Pathway |
|---|---|---|
| -20°C (dry) | >12 months | None observed |
| 25°C (humid) | 2–4 weeks | Hydrolysis of Boc group |
| pH <3 or >9 | <1 week | Acid/Base-catalyzed cleavage |
Advanced Questions
Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?
Methodological Answer: Contradictions often arise from impurities, solvent residues, or dynamic equilibria (e.g., tautomerism in the quinolyl group). To resolve these:
Cross-Validation: Use complementary techniques:
- ESI-MS confirms molecular weight but may miss stereochemical details .
- Circular Dichroism (CD) validates chirality but requires high purity .
- ¹H/¹³C NMR identifies proton environments but can be obscured by paramagnetic impurities .
Controlled Experiments: Repeat synthesis under inert atmospheres to exclude oxidative byproducts. Use deuterated solvents for NMR to avoid signal splitting .
Q. How can this compound be incorporated into chiral metal complexes for catalytic applications?
Methodological Answer: The 2'-quinolyl group acts as a bidentate ligand, coordinating metals like Ru(II) or Cu(II) for transfer hydrogenation or asymmetric catalysis . Key parameters:
- Metal Selection: Ru(II) complexes show higher enantioselectivity in ketone reduction compared to Cu(II) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ligand-metal binding but may reduce reaction rates .
- Steric Tuning: Substituents on the quinolyl ring influence catalytic activity. Bulky groups improve selectivity but slow kinetics .
Q. Table 3: Catalytic Performance of Metal Complexes
| Metal | Substrate | Enantioselectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Ru(II) | Acetophenone | 92 | 450 |
| Cu(II) | Cyclohexanone | 78 | 320 |
Q. When designing kinetic studies involving this compound, how should researchers account for pH-dependent side reactions?
Methodological Answer: The carboxylic acid group in this compound is prone to deprotonation at pH >6, altering reactivity. To mitigate:
Buffer Selection: Use phosphate buffers (pH 4–7) to maintain protonation. Avoid TRIS, which chelates metal ions .
Real-Time Monitoring: Employ stopped-flow UV-Vis spectroscopy to track intermediates at millisecond resolution .
Computational Modeling: Predict pH-dependent reaction pathways using DFT calculations to identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
